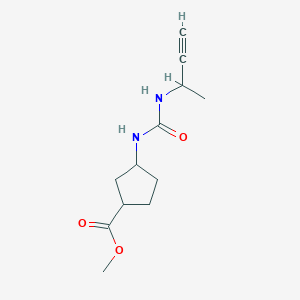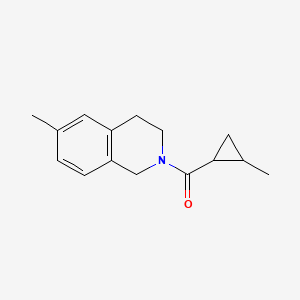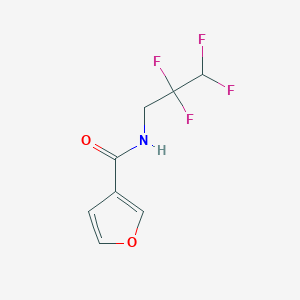
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
科学的研究の応用
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has shown promising results in the treatment of cancer. Studies have shown that Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate involves the inhibition of key enzymes involved in various biological processes. Specifically, this compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate disrupts the synthesis of DNA and RNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate has several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have immunomodulatory effects. Specifically, Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate can modulate the activity of immune cells, such as T-cells and macrophages, leading to enhanced immune responses.
実験室実験の利点と制限
One of the main advantages of using Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate in lab experiments is its specificity. This compound selectively inhibits DHODH, making it a valuable tool for studying the role of pyrimidine nucleotide synthesis in various biological processes. However, one limitation of using this compound is its cytotoxicity. Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate can induce cell death in non-cancerous cells, making it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate. One potential direction is the development of novel derivatives of this compound with improved specificity and reduced cytotoxicity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate and its potential applications in various fields, including medicine and agriculture. Finally, the use of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Conclusion:
In conclusion, Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate is a chemical compound with promising applications in various scientific fields. Its specificity and mechanism of action make it a valuable tool for studying the role of pyrimidine nucleotide synthesis in various biological processes. However, its cytotoxicity and potential side effects must be carefully considered before its use in clinical applications. Further research is needed to fully understand the potential of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate and its derivatives in various fields.
合成法
The synthesis of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate involves the reaction of 3-butyn-2-amine with methyl 3-bromo-2-oxocyclopentane-1-carboxylate. This reaction is catalyzed by copper and palladium, and the product is obtained through chromatographic purification. The yield of this synthesis method is approximately 50%.
特性
IUPAC Name |
methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-8(2)13-12(16)14-10-6-5-9(7-10)11(15)17-3/h1,8-10H,5-7H2,2-3H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCDOMMWMWTUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)NC1CCC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7634507.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea](/img/structure/B7634508.png)
![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)

![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)
![1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)

![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)